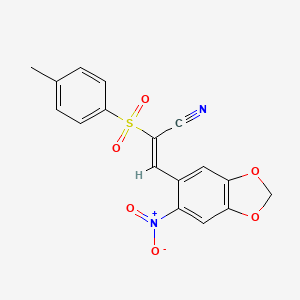
(E)-2-(4-methylphenyl)sulfonyl-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-methylphenyl)sulfonyl-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-methylphenyl)sulfonyl-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Benzodioxole Ring: Starting from a suitable precursor, the benzodioxole ring can be synthesized through cyclization reactions.
Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.
Formation of the Prop-2-enenitrile Moiety: This can be achieved through condensation reactions involving appropriate aldehydes and nitriles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(4-methylphenyl)sulfonyl-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-2-(4-methylphenyl)sulfonyl-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications and derivatizations.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential pharmacological properties. The presence of the nitro and sulfonyl groups suggests it might have activity as an antimicrobial or anticancer agent.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of (E)-2-(4-methylphenyl)sulfonyl-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-2-(4-methylphenyl)sulfonyl-3-(4-nitrophenyl)prop-2-enenitrile
- (E)-2-(4-methylphenyl)sulfonyl-3-(5-nitro-1,3-benzodioxol-6-yl)prop-2-enenitrile
Uniqueness
The uniqueness of (E)-2-(4-methylphenyl)sulfonyl-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile lies in its specific arrangement of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C17H12N2O6S |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
(E)-2-(4-methylphenyl)sulfonyl-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile |
InChI |
InChI=1S/C17H12N2O6S/c1-11-2-4-13(5-3-11)26(22,23)14(9-18)6-12-7-16-17(25-10-24-16)8-15(12)19(20)21/h2-8H,10H2,1H3/b14-6+ |
Clave InChI |
FWZWVFYNNOYSEY-MKMNVTDBSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC3=C(C=C2[N+](=O)[O-])OCO3)/C#N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




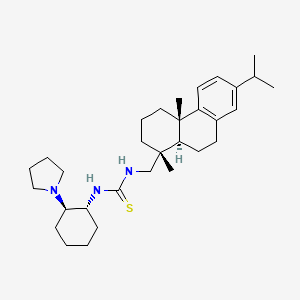


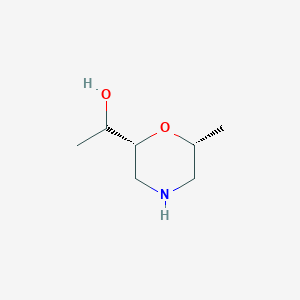
![2-(4'-(3-Methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12339919.png)
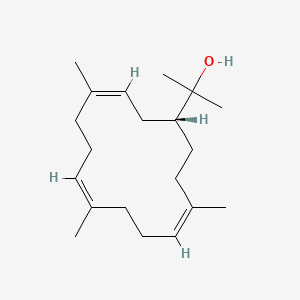

![(4s,5r,6r)-4,5-Dihydroxy-6-[(1r,2r)-1,2,3-Trihydroxypropyl]-5,6-Dihydro-4h-Pyran-2-Carboxylic Acid](/img/structure/B12339939.png)
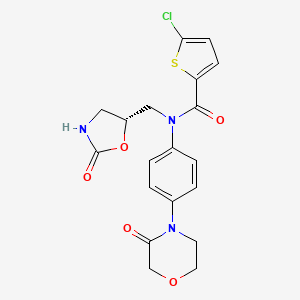
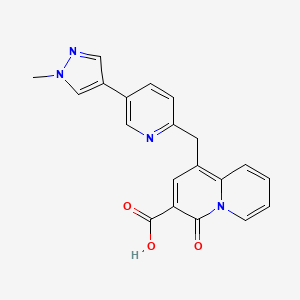
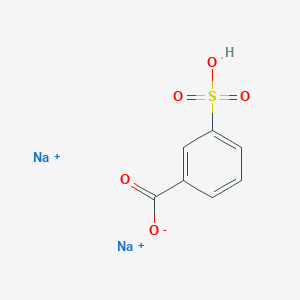
![3-Amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12339961.png)
